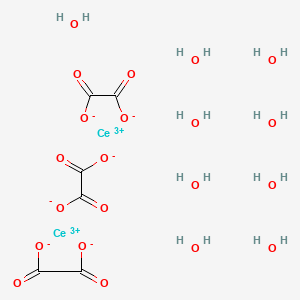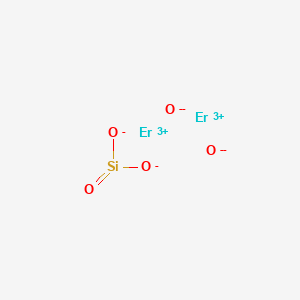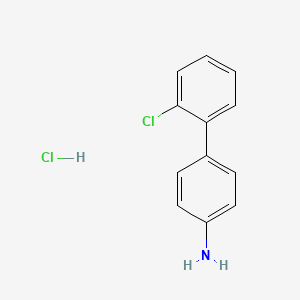
ZIRCONIUM DIPERCHLORATE OXIDE OCTAHYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium dichloride oxide, also known as Zirconium(IV) Oxychloride Octahydrate, is utilized as a precursor to prepare other zirconium compounds . It is employed in acid dyes, pigment toners, and antiperspirants. It finds application as a rubber additive and a fiber treatment agent. It is also used in paint drying, refractories, ceramics, and glaze .
Synthesis Analysis
The preparation of Zirconyl chloride octahydrate involves dissolving zirconium hydroxide precipitate in hydrochloric acid to obtain zirconium oxychloride. The product is then obtained through processes such as evaporation, concentration, cooling crystallization, and grinding . It has been used to promote different types of organic reactions because they naturally possess mild acidity properties and can catalyze reactions selectively .Molecular Structure Analysis
Zirconium(IV) oxydichloride octahydrate is an inorganic compound with the formula of [Zr4(OH)8(H2O)16]Cl8(H2O)12, more commonly written ZrOCl2·8H2O . The number of electrons in each of Zirconium’s shells is 2, 8, 18, 10, 2 and its electron configuration is [Kr]4d 5s .Chemical Reactions Analysis
Zirconium(IV) oxychloride octahydrate has been used as a catalyst in the one-pot multicomponent synthesis of hexahydroquinoline derivatives under conventional heating and microwave irradiation . It has also been used to promote different types of organic reactions because they naturally possess mild acidity properties .Physical And Chemical Properties Analysis
Zirconium Oxide is a white, odorless solid that is insoluble in water. The crystal structure of Zirconia undergoes three changes based on temperature: monoclinic (below 1170°C), tetragonal (1170-2370°C), and cubic (above 2370°C) .Mécanisme D'action
Zirconium(IV) salts, such as ZrOCl2·8H2O, are allocated special attention because of their low toxicity, availability, and handling, moisture stability, and low cost in comparison to some of their corresponding compounds. In these salts, Zr4+ with a high charge-to-size ratio (22.22 e2 m−10), helps them to possess high coordinating ability that allows strong Lewis acid behavior and high catalytic activity .
Safety and Hazards
Orientations Futures
Zirconia-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Additionally, their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .
Propriétés
Numéro CAS |
12205-73-1 |
|---|---|
Nom du produit |
ZIRCONIUM DIPERCHLORATE OXIDE OCTAHYDRATE |
Formule moléculaire |
Cl2H16O17Zr |
Poids moléculaire |
450.25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







